molecular formula C₄H₇N₃O₂ B1140705 2-Amino-2-butenediamide CAS No. 18486-76-5

2-Amino-2-butenediamide

Cat. No. B1140705
CAS RN: 18486-76-5
M. Wt: 129.12
InChI Key:
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Description

2-Amino-2-butenediamide, also known as Aminobutenediamide or 1-Amino-1,2-ethylenedicarboxamide, is a compound with the molecular formula C4H7N3O2 . It appears as a yellow to light brown solid .


Synthesis Analysis

While specific synthesis methods for 2-Amino-2-butenediamide were not found in the search results, a related compound, α-halogenated α-aryl-β2,2-amino acid derivatives, was synthesized using an ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones .


Molecular Structure Analysis

The molecular structure of 2-Amino-2-butenediamide consists of 4 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The average mass is 129.117 Da and the monoisotopic mass is 129.053833 Da .


Physical And Chemical Properties Analysis

2-Amino-2-butenediamide has a density of 1.4±0.1 g/cm3, a boiling point of 491.2±45.0 °C at 760 mmHg, and a flash point of 250.8±28.7 °C . It has 5 H bond acceptors, 6 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Application in Alzheimer’s Disease Research

The Specific Scientific Field

The specific scientific field for this application is Pharmaceutical Chemistry .

2. A Comprehensive and Detailed Summary of the Application 2-Amino-2-butenediamide has been used in the synthesis of new oxalamide and 2-butenediamide derivatives. These derivatives have been evaluated as acetyl- and butyryl-cholinesterase inhibitors for Alzheimer’s disease .

3. A Detailed Description of the Methods of Application or Experimental Procedures The enzyme inhibitory activity of the synthesized compounds was measured using Ellman’s colorimetric method . This method is commonly used to measure the activity of cholinesterase enzymes.

4. A Thorough Summary of the Results or Outcomes Obtained It was revealed that compound 1a (N,N0-bis-(4-chloro-benzyl)-N,N0-diphenyl-oxalamide) showed maximum activity against BuChE with a half maximal inhibitory concentration (IC50) of 1.86mM and compound 2a (but-2-enedioic acid bis-[(4-chloro-benzyl)-phenyl-amide]) exhibited optimum AChE (IC50 of 1.51mM) inhibition with a high-selectivity index .

Application in Proteomics Research

The Specific Scientific Field

The specific scientific field for this application is Proteomics .

2. A Comprehensive and Detailed Summary of the Application 2-Amino-2-butenediamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatments for diseases.

3. A Detailed Description of the Methods of Application or Experimental Procedures The exact methods of how 2-Amino-2-butenediamide is used in proteomics research are not specified in the source. However, in general, proteomics involves two major types of techniques: protein separation and protein identification. Protein separation techniques such as two-dimensional gel electrophoresis (2D-GE) and liquid chromatography are used to separate complex mixtures of proteins into individual proteins. Protein identification techniques such as mass spectrometry are then used to identify these proteins based on their mass-to-charge ratio.

4. A Thorough Summary of the Results or Outcomes Obtained The specific results or outcomes obtained from the use of 2-Amino-2-butenediamide in proteomics research are not provided in the source . However, the use of this compound in proteomics research could potentially lead to the discovery of new protein biomarkers for disease, the elucidation of protein functions, or the development of new therapeutic strategies.

Future Directions

While specific future directions for 2-Amino-2-butenediamide were not found in the search results, it is available for research use . This suggests that it may be used in future studies to further understand its properties and potential applications.

properties

IUPAC Name

2-aminobut-2-enediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c5-2(4(7)9)1-3(6)8/h1H,5H2,(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYHPLMZKVZJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695905
Record name 2-Aminobut-2-enediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobut-2-enediamide

CAS RN

18486-76-5
Record name 2-Aminobut-2-enediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
V Dědek, M Kováč - Collection of Czechoslovak Chemical …, 1979 - cccc.uochb.cas.cz
… VIla under the same conditions, the additionelimination reaction was accompanied by ammonolysis of the ester groups and the isolated product was 2-amino-2-butenediamide (XIV). …
Number of citations: 7 cccc.uochb.cas.cz

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